molecular formula C19H18O3 B14065235 Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone

Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone

Cat. No.: B14065235
M. Wt: 294.3 g/mol
InChI Key: KNGGPOATYMDHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is a chemical compound with the molecular formula C19H18O3 It is characterized by the presence of two hydroxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

bis[1-(2-hydroxyphenyl)cyclopropyl]methanone

InChI

InChI=1S/C19H18O3/c20-15-7-3-1-5-13(15)18(9-10-18)17(22)19(11-12-19)14-6-2-4-8-16(14)21/h1-8,20-21H,9-12H2

InChI Key

KNGGPOATYMDHRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2O)C(=O)C3(CC3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The PMC study achieved 70% yield for mono-cyclopropanation using a DMSO/THF solvent system, sodium hydride (3 equiv), and a reaction temperature of −10°C. Scaling this to a bis-enone would require careful modulation of stoichiometry and temperature to prevent steric hindrance. Key parameters include:

  • Base: Sodium hydride (3–4 equiv per enone unit)
  • Solvent: DMSO/THF (3:1 ratio) to balance reactivity and solubility
  • Temperature: −10°C to 0°C to mitigate side reactions

Preliminary trials with mono-enones suggest that extending the reaction time to 6–8 hours may improve conversion for bis-substrates, though yields are likely to decrease due to competing side reactions.

Horner-Wadsworth-Emmons Reaction for Cyclopropane Assembly

The Horner-Wadsworth-Emmons (HWE) reaction, as demonstrated in patent CN102942465B, offers a route to cyclopropane-containing ketones via phosphonate ester intermediates. For the target compound, this approach could involve synthesizing two 1-(2-hydroxyphenyl)cyclopropyl units separately and coupling them via a central carbonyl.

Phosphonate Ester Synthesis and Olefination

The HWE reaction requires α-alkoxy phosphonate esters, which react with carbonyl compounds to form alkenes. For example:

  • Phosphonate Preparation: Reacting 2-hydroxyacetophenone with diethyl chlorophosphate yields the corresponding phosphonate ester.
  • Olefination: Treating the phosphonate with cyclopropanecarboxaldehyde under basic conditions (e.g., potassium tert-butoxide) generates the cyclopropane-alkene intermediate.

Hydrolysis to Methanone

The alkene intermediate is hydrolyzed under acidic conditions (e.g., HCl in methanol/water) to yield the ketone. Patent CN102942465B reports yields of 63–75% for analogous systems, though steric effects in bis-cyclopropanes may reduce efficiency.

Enzymatic Reduction in Stereoselective Syntheses

While this compound lacks chiral centers, enzymatic methods from patent CN101906443B could prove valuable for intermediates requiring stereochemical control. For instance, if a prochiral diketone precursor is employed, enzymes like Chiralscreen OH E031 (a ketoreductase) could selectively reduce one ketone group to an alcohol, which is later reoxidized.

Reductive-Oxidative Sequence

  • Enzymatic Reduction: Chiralscreen OH E031 reduces a diketone to a chiral diol with >99% enantiomeric excess (ee).
  • Oxidation: TEMPO/NaClO2 oxidation converts the diol back to the ketone, preserving stereochemistry if applicable.

This two-step sequence avoids harsh chemical conditions, aligning with green chemistry principles.

Coupling Strategies for Bis-Cyclopropane Formation

Coupling preformed 1-(2-hydroxyphenyl)cyclopropyl units to a central carbonyl represents a modular approach. Potential methods include:

Friedel-Crafts Acylation

Activating the cyclopropane-bearing aryl group with Lewis acids (e.g., AlCl3) could facilitate acylation. However, the electron-withdrawing nature of cyclopropanes may necessitate harsher conditions or directing groups.

Ullmann-Type Coupling

A copper-catalyzed coupling between iodocyclopropane derivatives and a dicarbonyl compound could forge the C–C bonds. This method remains speculative but is supported by analogous aryl-aryl couplings in cyclopropane synthesis.

Comparative Analysis of Synthetic Routes

Method Yield (Reported) Advantages Challenges
Corey–Chaykovsky 70% (mono) High regioselectivity Low yield for bis-cyclopropanation
Horner-Wadsworth-Emmons 63–75% Modularity Multi-step synthesis
Enzymatic >99% ee Stereochemical control Limited to specific intermediates
Coupling Strategies N/A Flexibility in design Requires prefunctionalized units

Chemical Reactions Analysis

Types of Reactions

Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Scientific Research Applications

Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in biological systems. The hydroxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity to targets. The methanone group can participate in various chemical reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis(2-hydroxyphenyl)-: Similar structure but lacks the cyclopropyl ring.

    Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Contains methoxy groups instead of hydroxy groups.

Uniqueness

Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties.

Biological Activity

Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl moiety linked to two hydroxyphenyl groups. This unique structure may contribute to its biological properties, particularly in modulating enzymatic activities and interacting with biological targets.

Estrogen Receptor Modulation

Research indicates that derivatives of bisphenol compounds, which share structural similarities with this compound, exhibit significant interactions with estrogen receptors (ERs). For instance, certain bisphenol derivatives have shown antagonistic activity against ERβ, suggesting that similar mechanisms may be present in this compound. Binding assays have demonstrated that these compounds can inhibit coactivator binding to ERs, potentially altering gene expression related to hormonal pathways .

Antioxidant Activity

The antioxidant properties of this compound can be inferred from studies on related compounds. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Compounds with similar structures have been reported to exhibit significant radical scavenging activity, suggesting that this compound may also possess this beneficial property .

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of new compounds. For this compound, various assays can be employed:

  • Cell Viability Assays : Using human cancer cell lines (e.g., A-549, MCF-7), the compound's cytotoxic effects can be assessed. Preliminary data suggest that structurally related compounds exhibit IC50 values indicating significant inhibition of cell proliferation .
  • Antioxidant Assays : Employing DPPH or ABTS assays can quantify the radical scavenging ability of the compound.
Assay Type Expected Outcome
Cell ViabilitySignificant cytotoxicity in cancer cells
Antioxidant ActivityHigh radical scavenging capacity

Case Studies

Recent studies have documented the effects of similar cyclopropyl-containing compounds on various biological systems:

  • Anticancer Activity : A study on bis(spiropyrazolone)cyclopropanes showed promising results against multiple human tumor cell lines. The strongest derivative inhibited cell viability by over 70% at 100 µM .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated efficacy against bacterial strains, indicating potential for further exploration in antibacterial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.